molecular formula C4H6NNaO7S B1604219 4-Hydroxyamino Sulfosuccinic Acid Sodium Salt CAS No. 1026417-71-9

4-Hydroxyamino Sulfosuccinic Acid Sodium Salt

Cat. No.: B1604219
CAS No.: 1026417-71-9
M. Wt: 235.15 g/mol
InChI Key: CXTRSTLCTSWPNF-UHFFFAOYSA-M
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Description

Properties

IUPAC Name

sodium;4-hydroxy-1-(hydroxyamino)-1,4-dioxobutane-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO7S.Na/c6-3(7)1-2(4(8)5-9)13(10,11)12;/h2,9H,1H2,(H,5,8)(H,6,7)(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTRSTLCTSWPNF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NO)S(=O)(=O)[O-])C(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6NNaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635389
Record name Sodium 3-carboxy-1-(hydroxyamino)-1-oxopropane-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026417-71-9
Record name Sodium 3-carboxy-1-(hydroxyamino)-1-oxopropane-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diesterification of Sulfosuccinic Acid Salts

A common initial step involves converting commercially available sulfosuccinic acid salts into diesters by heating in the presence of an alcohol. This reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures. The diester intermediate is crucial for subsequent reactions with hydroxylamine.

  • Conditions: Heating sulfosuccinic acid salt in aqueous medium with alcohol (e.g., methanol) at moderate temperatures.
  • Outcome: Formation of diester sulfosuccinate compounds with alkyl or aryl groups (R1, R2) attached via ester linkages.

Reaction with Hydroxylamine

The diester intermediates are reacted with hydroxylamine, often supplied as hydroxylamine hydrochloride, in an alkaline buffered aqueous environment at room temperature. This step converts the diester into sulfo-N-hydroxy succinimide or related hydroxamic acid derivatives.

  • Conditions: Room temperature, alkaline buffer, aqueous medium.
  • Mechanism: Nucleophilic attack by hydroxylamine on the ester carbonyl carbon, leading to ring-opening and formation of sulfo-hydroxamic acid esters.
  • Advantages: This method is direct, avoids extensive purification, and produces fewer impurities compared to older methods.

Cyclization and Dehydration

The sulfo-hydroxamic acid intermediates undergo cyclization (ring closure) to form sulfo-N-hydroxy succinimide salts. This can be achieved by:

  • Heating in glacial acetic acid at ~70–80°C for 2 hours under nitrogen atmosphere.
  • Alternatively, dehydration can occur at room temperature in aqueous or organic solvents with agents such as acetic anhydride, dicyclohexylcarbodiimide, or carbonyldiimidazole.

This step is critical for obtaining the cyclic sulfo-N-hydroxy succinimide structure.

Isolation and Purification

The final sodium salt is isolated by filtration after precipitation, followed by recrystallization from aqueous methanol, isopropanol, or acetone mixtures. Drying under vacuum at 40–55°C yields a product with high purity (typically 95–98%).

  • Purity: Quantitative ^1H-NMR and HPLC analyses confirm purity >98% with minimal sulfo-succinimide impurities (<0.1%).
  • Physical form: White amorphous or crystalline solid.

Comparative Analysis of Preparation Methods

Step Traditional Methods Novel Methods (Patented) Advantages of Novel Methods
Starting Material Sulfosuccinic acid salts, maleic anhydride derivatives Commercial sulfosuccinic acid salts Readily available, fewer hazardous reagents
Diesterification High temperature, use of nitrobenzene solvent Heating in aqueous alcohol medium at moderate temperature Safer solvents, reduced side products
Hydroxylamine Reaction Multiple steps, long reaction times (~50 days) Direct reaction in alkaline buffer at room temperature Shorter reaction time (2–5 days), fewer steps
Cyclization/Dehydration High temperature, hazardous solvents, black tarry by-products Mild heating in acetic acid or room temperature dehydration Cleaner reaction, less impurities
Purification Multiple recrystallizations, complex solvent systems Simple filtration and recrystallization Higher yield, less solvent use
Product Purity Variable, presence of sulfosuccinimide impurities >95% purity, <0.1% impurities Suitable for critical quantitative assays

Experimental Data Summary

Parameter Conditions/Results
Starting material Sulfosuccinic monohydroxamic acid sodium salt (237.3 g)
Reaction medium Glacial acetic acid (700 g)
Cyclization temperature 70–80°C
Reaction time 2 hours
Product yield 68 g (initial precipitate), additional 70 g recovered by acetone dilution
Product purity 98.4% by quantitative ^1H-NMR
Impurity level <0.1% sulfo-succinimide by C-18 ion pair HPLC
Drying conditions Vacuum drying at 40–55°C

Research Findings and Industrial Implications

  • The novel synthetic methods for 4-Hydroxyamino Sulfosuccinic Acid Sodium Salt significantly reduce reaction time from approximately 50 days to 2–5 days, enabling efficient batch processing at kilogram scale.
  • Use of aqueous and alcoholic media in diesterification and hydroxylamine reaction steps eliminates the need for hazardous solvents like nitrobenzene.
  • The process yields high-purity products suitable for sensitive biochemical applications, with minimal impurities that could interfere with assay results.
  • The simplicity and scalability of these methods make them attractive for industrial production, reducing costs and environmental impact.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s three key functional groups enable diverse chemical interactions:

  • Hydroxyamino group (-NHOH) :

    • Condensation reactions : Reacts with carbonyl compounds (ketones/aldehydes) to form oximes under acidic or basic conditions.

    • Redox reactions : Vulnerable to oxidation to nitroso or nitro groups under strong oxidizing agents.

  • Sulfonate group (-SO₃Na) :

    • Nucleophilic substitution : Acts as a leaving group in displacement reactions, though less reactive than tosylates or mesylates.

  • Carboxylate groups (-COO⁻) :

    • Esterification : Can react with alcohols to form esters under acidic catalysis.

    • Amidation : Potential for amide bond formation with amines.

Biological and Physical Interactions

  • Antioxidant activity : The hydroxyamino group may scavenge free radicals, mitigating oxidative stress in biological systems.

  • Surfactant behavior : The sulfonate group enables micelle formation, influencing solubility and aggregation in solutions (as observed in sodium dioctyl sulfosuccinate analogs) .

Comparative Functionalities

Functional Group Reaction Type Example Reactants
Hydroxyamino Oximation (with ketones/aldehydes)Formaldehyde, acetone
Sulfonate Nucleophilic substitutionAlkyl halides, amines
Carboxylate Esterification, amidationAlcohols, amines

Stability Considerations

  • Hydrolysis sensitivity : Sulfonate esters (if present) may hydrolyze under acidic conditions, though the sodium salt form is more stable .

  • pH dependence : Carboxylate groups deprotonate in basic solutions, affecting reactivity.

Research Gaps

The provided sources lack explicit experimental data on reaction kinetics, product yields, or catalytic conditions for 4-Hydroxyamino Sulfosuccinic Acid Sodium Salt. Future studies could explore:

  • Oxidative stability of the hydroxyamino group.

  • Surfactant interactions in biological membranes.

  • Applications in drug delivery systems leveraging its dual functional groups.

Scientific Research Applications

4-Hydroxyamino Sulfosuccinic Acid Sodium Salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is employed in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Hydroxyamino Sulfosuccinic Acid Sodium Salt involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The sulfonate group enhances the compound’s solubility and facilitates its transport across biological membranes. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfosuccinates

Structural and Functional Group Differences

Compound Name Key Substituent/Group Molecular Formula CAS No. Key Applications
4-Hydroxyamino Sulfosuccinic Acid Sodium Salt Hydroxyamino (-NHOH) C₄H₆NNaO₇S 1026417-71-9 Research, potential chelation
Sodium Dioctyl Sulfosuccinate (Docusate Sodium) Dioctyl ester C₂₀H₃₇NaO₇S 577-11-7 Surfactant, laxative
Di(2-ethylhexyl) Sulfosuccinic Acid Sodium Salt (NaDEHS) Branched 2-ethylhexyl ester C₂₀H₃₇NaO₇S 577-11-7 Polymer dopant, solubilizer
Dicyclohexyl Sodium Sulfosuccinate Dicyclohexyl ester C₁₆H₂₅NaO₇S 23386-52-9 Niche surfactant
Sulfosuccinic Acid Anhydride Sodium Salt Cyclic anhydride C₄H₃NaO₆S N/A Cross-linking agent in polymers

Key Property Comparisons

Solubility and Surface Activity
  • Ester-Based Sulfosuccinates (e.g., Docusate Sodium, NaDEHS):
    • High lipophilicity due to long/branched alkyl chains (C8–C10), making them effective surfactants in emulsions and detergents .
    • NaDEHS enhances polypyrrole solubility in organic solvents (e.g., chloroform) due to hydrophobic interactions .
  • 4-Hydroxyamino Sulfosuccinate: Expected higher water solubility due to polar hydroxyamino group, favoring applications in aqueous systems or as a chelating agent.
Reactivity and Stability
  • Hydroxyamino Group: May participate in redox reactions or metal coordination, unlike ester-based analogs. This could enable use in catalytic or biomedical contexts (e.g., antioxidant assays) .
  • Ester Groups :
    • Hydrolytically stable under neutral conditions but degrade in acidic/alkaline environments, limiting long-term stability in harsh conditions .

Biological Activity

4-Hydroxyamino Sulfosuccinic Acid Sodium Salt (CAS No. 1026417-71-9) is a sulfosuccinic acid derivative characterized by its unique hydroxyamino group, which confers distinct chemical properties and biological activities. This compound has garnered attention for its potential applications in biochemistry and pharmaceuticals, particularly regarding its antioxidant properties, surfactant capabilities, and interactions with biological systems.

  • Molecular Formula : C₄H₆NNaO₇S
  • Molecular Weight : Approximately 235.15 g/mol
  • Appearance : White solid

The presence of the hydroxyamino group allows for versatile interactions within biological systems, enhancing its reactivity compared to simpler analogs.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in various biological contexts. Antioxidants are vital in preventing cellular damage caused by free radicals, thus playing a role in disease prevention and health maintenance.

Surfactant Activity

As a surfactant, this compound can influence cell membrane dynamics, potentially affecting processes such as drug delivery and absorption. Its ability to modify surface tension makes it applicable in formulations aimed at enhancing the bioavailability of therapeutic agents.

Protein Interactions

Studies have shown that this compound can interact with proteins, potentially altering their structure and function. This interaction is significant for understanding how this compound may affect various biochemical pathways and cellular functions.

Case Study 1: Antioxidant Effectiveness

A study conducted on the antioxidant capacity of this compound demonstrated its ability to scavenge free radicals effectively. The compound was tested against various radical-generating systems, showing a dose-dependent response in antioxidant activity.

Case Study 2: Surfactant Properties in Drug Delivery

In vitro studies evaluated the surfactant properties of the compound in drug formulations. Results indicated that the inclusion of this compound improved the solubility and stability of poorly soluble drugs, enhancing their therapeutic efficacy.

Interaction with Metal Ions

Research has also explored the interaction of this compound with metal ions, suggesting potential applications in bioremediation and metal ion sequestration. The ability to form complexes with metal ions could be leveraged for environmental applications.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Sulfosuccinic Acid Sodium Salt C₄H₆NaO₆SLacks hydroxyamino group; simpler structure
3-Aminopropane-1-sulfonic Acid C₃H₇NNaO₃SContains an amino group; different functional properties
**HydroxylamineH₅N₃OSimple structure; lacks sulfonate functionality

The unique combination of sulfonate and hydroxyamino functionalities in this compound allows for diverse interactions within biological systems, enhancing its potential applications compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural integrity of 4-Hydroxyamino Sulfosuccinic Acid Sodium Salt?

  • Methodological Answer :

  • FT-IR Spectroscopy : Use Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups such as sulfonic acid (-SO₃⁻) and hydroxylamino (-NHOH) moieties. Compare peaks with reference spectra of sulfosuccinic acid derivatives (e.g., sulfosuccinic acid at ~1,050 cm⁻¹ for S=O stretching) .
  • HPLC with ELSD/CAD Detection : Employ a Primesep B4 column (3.2×50 mm, 5 µm) with a gradient of acetonitrile (10–50%) and ammonium formate buffer (pH 3.0, 60–180 mM) over 10 minutes. Detection via evaporative light scattering (ELSD) ensures sensitivity for non-UV-absorbing sulfonate groups .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer :

  • Stepwise Esterification and Sulfonation : React succinic acid with hydroxylamine under controlled pH (6–8) to form the hydroxyamino intermediate, followed by sulfonation using sulfur trioxide complexes (e.g., SO₃-trimethylamine). Monitor reaction progress via pH titration and thin-layer chromatography (TLC) .
  • Critical Parameters : Maintain temperature below 60°C to prevent decomposition of the hydroxylamino group. Use inert atmospheres (N₂) to avoid oxidation .

Q. What protocols ensure safe handling and storage of this compound?

  • Methodological Answer :

  • Storage : Store in airtight containers at 4°C, away from strong acids/bases and heavy metal ions, which may catalyze degradation. Desiccate to prevent hygroscopic absorption .
  • Safety Protocols : Use PPE (gloves, goggles) due to potential irritancy. For spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity assessments of this compound?

  • Methodological Answer :

  • Multi-Technique Validation : Combine HPLC-ELSD (for non-polar impurities) with LC-MS (to detect ionic byproducts). For example, use a Newcrom BH column with a mobile phase of 0.1% formic acid in water/acetonitrile to separate sodium salts from sulfosuccinate esters .
  • Quantitative NMR (qNMR) : Employ ¹H-NMR with an internal standard (e.g., maleic acid) to quantify residual solvents or unreacted intermediates .

Q. What experimental designs are effective for studying the compound’s surfactant properties in aqueous systems?

  • Methodological Answer :

  • Critical Micelle Concentration (CMC) Determination : Measure surface tension using a tensiometer at varying concentrations. Plot surface tension vs. log[concentration]; the inflection point indicates CMC. Compare with structurally similar surfactants (e.g., sodium dioctyl sulfosuccinate, CMC ~0.1 mM) .
  • Dynamic Light Scattering (DLS) : Characterize micelle size distribution in colloidal systems. For example, analyze hydrodynamic radii at pH 7.4 to simulate physiological conditions .

Q. How can researchers assess the compound’s stability under oxidative or hydrolytic stress?

  • Methodological Answer :

  • Forced Degradation Studies :
  • Oxidative Stress : Expose to 3% H₂O₂ at 40°C for 24 hours. Monitor degradation via HPLC-UV at 210 nm .
  • Hydrolytic Stress : Incubate in buffers (pH 2, 7, 12) at 60°C for 48 hours. Use ion chromatography to quantify sulfate/sulfite byproducts .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C from accelerated stability data .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxyamino Sulfosuccinic Acid Sodium Salt
Reactant of Route 2
4-Hydroxyamino Sulfosuccinic Acid Sodium Salt

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